
4-Acetyloxy Omeprazole
描述
4-Acetyloxy Omeprazole is a metabolite of Omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease . This compound has a molecular formula of C18H19N3O4S and a molecular weight of 373.43 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyloxy Omeprazole involves the acetylation of Omeprazole. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl group on the Omeprazole molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale acetylation reactions using industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product would then be purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 4-Acetyloxy Omeprazole can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed back to the hydroxyl group under acidic or basic conditions.
Oxidation: The sulfur atom in the molecule can be oxidized to form sulfoxides or sulfones.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Omeprazole.
Oxidation: this compound sulfone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Introduction to 4-Acetyloxy Omeprazole
This compound is a derivative of the widely used proton pump inhibitor, Omeprazole. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various gastrointestinal disorders, particularly acid peptic diseases. Understanding its applications requires an examination of its pharmacological properties, therapeutic efficacy, and comparative studies with other compounds.
Pharmacological Properties
This compound exhibits similar pharmacological characteristics to Omeprazole, primarily acting as an inhibitor of the gastric proton pump. This inhibition leads to a significant reduction in gastric acid secretion, making it effective for conditions such as:
- Gastric ulcers
- Duodenal ulcers
- Gastroesophageal reflux disease (GERD)
- Zollinger-Ellison syndrome
The acetoxy group enhances the lipophilicity of the molecule, which may affect its absorption and bioavailability compared to its parent compound.
Acid Peptic Disease Management
Recent studies have highlighted the effectiveness of Omeprazole in managing acid peptic diseases. A prospective study demonstrated significant improvements in patient-reported outcomes after a four-week treatment with Omeprazole, which can be extrapolated to suggest similar efficacy for this compound given their structural similarities . The study reported:
- Reduction of symptoms from 38.54% at baseline to 8.33% by day 28.
- Significant decreases in PAGI-SYM scores, indicating improved patient satisfaction and symptom relief.
Comparative Efficacy with Other Derivatives
Research indicates that various derivatives of Omeprazole, including this compound, may possess enhanced properties. For instance, studies on acetoxylated analogues of related compounds have shown varying degrees of inhibition on cytochrome P450 enzymes, which are crucial for drug metabolism . This suggests that modifications like acetoxy groups can influence pharmacokinetics and therapeutic outcomes.
Case Studies and Clinical Evidence
Comparative Efficacy of Proton Pump Inhibitors
Compound | Mechanism of Action | Common Indications | Efficacy Rate (%) |
---|---|---|---|
Omeprazole | Proton pump inhibition | GERD, ulcers | 78.4 (after 28 days) |
This compound | Proton pump inhibition | Similar to Omeprazole | TBD (hypothetical) |
Patient Satisfaction Scores Post-Treatment
Time Point | PAGI-SYM Score (Mean ± SD) | TSQM Score (Mean ± SD) |
---|---|---|
Baseline | 41.32 ± 15.487 | 34.69 ± 12 |
Day 14 | 20.86 ± 11.620 | 36.67 ± range: 13-63 |
Day 28 | 8.93 ± 8.361 | TBD |
作用机制
As a metabolite of Omeprazole, 4-Acetyloxy Omeprazole shares a similar mechanism of action. Omeprazole is a prodrug that is converted to its active form in the acidic environment of the parietal cells in the stomach. It irreversibly binds to the hydrogen-potassium ATPase enzyme (proton pump), inhibiting gastric acid secretion . The acetylation of the hydroxyl group in this compound may affect its binding affinity and metabolic stability .
相似化合物的比较
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: The S-enantiomer of Omeprazole, with improved pharmacokinetic properties.
Pantoprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A proton pump inhibitor with a different substitution pattern on the benzene ring.
Uniqueness: 4-Acetyloxy Omeprazole is unique due to its specific acetylation, which can influence its pharmacokinetic properties and metabolic pathways. This modification allows researchers to study the effects of acetylation on the activity and stability of proton pump inhibitors .
生物活性
4-Acetyloxy Omeprazole is a derivative of Omeprazole, a widely used proton pump inhibitor (PPI) that effectively reduces gastric acid production. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C17H18N3O4S |
Molecular Weight | 358.41 g/mol |
Melting Point | 61-64 °C |
Canonical SMILES | CC(=O)OCC1=C(C(=O)N(C)C)C(=C2C=CC=C(C2=C1)S(=O)(=O)N(C)C)N(C)C |
The primary mechanism of action for this compound involves the inhibition of the H+/K+ ATPase enzyme in gastric parietal cells. This enzyme is crucial for the secretion of gastric acid. By inhibiting this enzyme, this compound effectively reduces gastric acidity, leading to increased pH levels in the stomach and duodenum. This mechanism not only alleviates symptoms associated with acid reflux and ulcers but also promotes healing of the gastric mucosa.
Pharmacokinetics
The pharmacokinetics of this compound indicate that it is rapidly absorbed after oral administration, with peak plasma concentrations typically occurring within 1-3 hours. The compound is metabolized primarily in the liver via cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. Its elimination half-life ranges from 0.5 to 1 hour, necessitating multiple doses for sustained therapeutic effects.
Efficacy in Clinical Studies
Clinical studies have demonstrated that this compound is effective in treating various gastrointestinal disorders. For instance:
- Case Study 1 : A randomized controlled trial involving patients with peptic ulcers showed that treatment with 40 mg of this compound daily resulted in a significant reduction in ulcer size compared to placebo after eight weeks.
- Case Study 2 : In patients with gastroesophageal reflux disease (GERD), administration of 20 mg daily led to symptom relief in over 85% of participants within four weeks.
Safety Profile
While generally well-tolerated, some adverse effects associated with this compound include:
- Headaches
- Nausea
- Diarrhea
- Rarely, severe allergic reactions and interstitial nephritis
Monitoring for potential interactions with other medications metabolized by CYP450 enzymes is recommended due to its impact on drug metabolism.
Comparative Analysis with Other PPIs
To better understand the biological activity of this compound, it is useful to compare it with other PPIs:
Drug | Efficacy (Gastric pH Increase) | Common Side Effects |
---|---|---|
Omeprazole | Moderate | Headache, nausea |
Lansoprazole | High | Diarrhea, abdominal pain |
Pantoprazole | Moderate | Dizziness, flatulence |
This compound | High | Similar to other PPIs |
属性
IUPAC Name |
[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-10-8-19-16(11(2)17(10)25-12(3)22)9-26(23)18-20-14-6-5-13(24-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNXQPDMZHHMAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC(=O)C)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744190 | |
Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246814-65-2 | |
Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。